3-(3-Bromophenyl)morpholine hydrochloride
Overview
Description
“3-(3-Bromophenyl)morpholine hydrochloride” is a chemical compound with the molecular formula C10H13BrClNO . It has a molecular weight of 278.58 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring with two heteroatoms, oxygen and nitrogen . The average mass of the molecule is 278.573 Da and the monoisotopic mass is 276.986908 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. It is known to be a powder , but other properties such as density, boiling point, vapor pressure, etc., are not specified .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of morpholine derivatives, including compounds like 3-(3-Bromophenyl)morpholine hydrochloride, often involves reactions with various compounds through processes like amination, cyclization, and acidification. These processes yield diverse morpholine compounds with high efficiency and yield (Yuan, 2012); (Bin, 2011).
- The morpholine derivatives are confirmed through techniques like IR, 1H NMR, and MS technology. These analytical methods are crucial in verifying the structure and purity of the synthesized compounds (Cheng Chuan, 2011).
Potential Therapeutic Applications
- Morpholine derivatives, including this compound, are explored for their potential antidepressant properties. Studies using animal models such as the forced swim test in mice have shown promising results, indicating their worth for further investigation in this area (Guo Ya-nan, 2010).
- Some morpholine compounds exhibit significant anticonvulsant activity with a lack of neurotoxicity in test models, suggesting their potential use in treating conditions like epilepsy (K. Unverferth et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
3-(3-bromophenyl)morpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10;/h1-3,6,10,12H,4-5,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBVFNOCXSGYMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC(=CC=C2)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-61-3 | |
Record name | 3-(3-bromophenyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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